
Tribromo(iodo)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(iodo)silane is a chemical compound with the molecular formula Br₃ISi It is a member of the silane family, which consists of silicon atoms bonded to halogens
Vorbereitungsmethoden
Tribromo(iodo)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetraiodide (SiI₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another method involves the direct halogenation of silane (SiH₄) with a mixture of bromine and iodine, which also requires specific reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Tribromo(iodo)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide (SiO₂) and other silicon-based oxides.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: this compound can participate in substitution reactions where the halogen atoms are replaced by other functional groups. .
Wissenschaftliche Forschungsanwendungen
Tribromo(iodo)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and materials. Its unique halogenation pattern makes it valuable for creating complex molecular structures.
Materials Science: This compound is utilized in the production of advanced materials, including silicon-based polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in diagnostic tools
Wirkmechanismus
The mechanism of action of tribromo(iodo)silane involves its ability to form strong bonds with other elements and compounds. The silicon atom in the molecule can interact with various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and materials synthesis, where precise control over chemical reactions is required .
Vergleich Mit ähnlichen Verbindungen
Tribromo(iodo)silane can be compared to other halogenated silanes, such as tribromosilane (Br₃SiH) and triiodosilane (SiI₃H). While all these compounds share a silicon core bonded to halogens, this compound’s unique combination of bromine and iodine atoms gives it distinct reactivity and properties. This makes it particularly useful in applications where specific halogenation patterns are required .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
13536-76-0 |
|---|---|
Molekularformel |
Br3ISi |
Molekulargewicht |
394.70 g/mol |
IUPAC-Name |
tribromo(iodo)silane |
InChI |
InChI=1S/Br3ISi/c1-5(2,3)4 |
InChI-Schlüssel |
IEEWZQKDVQIFOB-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](Br)(Br)(Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


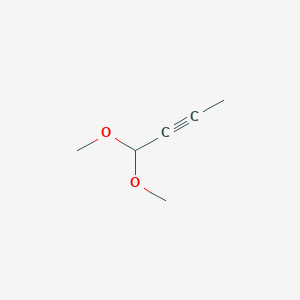
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
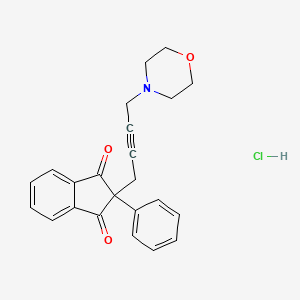
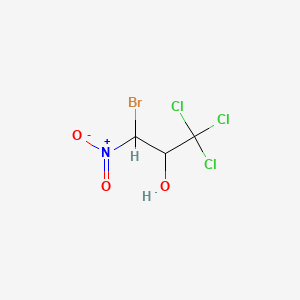

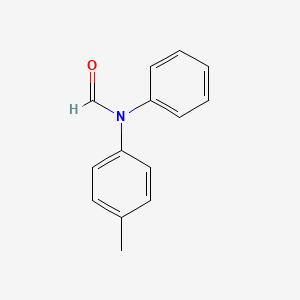
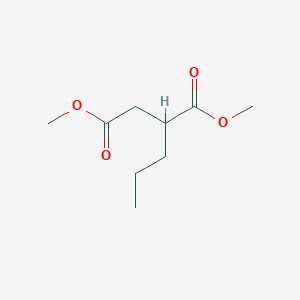
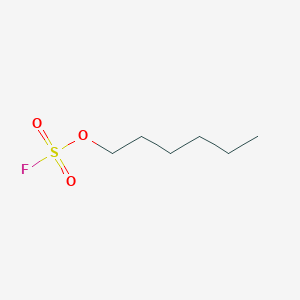

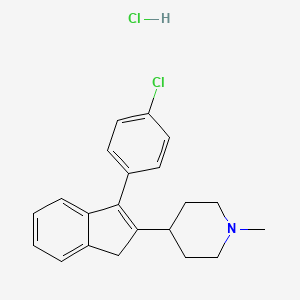
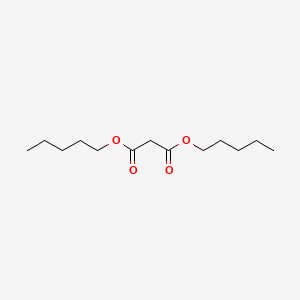
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

